molecular formula C8H11N3O4 B1639546 methyl 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate CAS No. 1002033-58-0

methyl 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate

Cat. No.: B1639546
CAS No.: 1002033-58-0
M. Wt: 213.19 g/mol
InChI Key: MNNXGNJXAQAKTL-UHFFFAOYSA-N
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Description

Chemical Identification and Nomenclature

This compound maintains a systematic nomenclature that reflects its complex structural organization according to International Union of Pure and Applied Chemistry guidelines. The compound bears the official International Union of Pure and Applied Chemistry designation "methyl 3-(5-methyl-3-nitropyrazol-1-yl)propanoate," which precisely describes the molecular arrangement and functional group positioning. The Chemical Abstracts Service registry number 1002033-58-0 serves as the primary identifier for this compound in chemical databases and literature.

The molecular formula C8H11N3O4 indicates the presence of eight carbon atoms, eleven hydrogen atoms, three nitrogen atoms, and four oxygen atoms, resulting in a molecular weight of 213.19 grams per mole. The compound's structural representation through Simplified Molecular Input Line Entry System notation appears as "CC1=CC(=NN1CCC(=O)OC)N+[O-]," which encodes the complete molecular connectivity and stereochemistry. The International Chemical Identifier provides additional structural specificity with the designation "InChI=1S/C8H11N3O4/c1-6-5-7(11(13)14)9-10(6)4-3-8(12)15-2/h5H,3-4H2,1-2H3," offering a standardized method for representing the compound's molecular structure.

The MDL number MFCD04967305 serves as an additional identifier within chemical databases, facilitating accurate compound identification across various research platforms. Alternative nomenclature includes "3-(5-METHYL-3-NITRO-PYRAZOL-1-YL)-PROPIONIC ACID METHYL ESTER," which emphasizes the ester functionality and pyrazole substitution pattern. The compound exhibits a topological polar surface area of 87.26 square angstroms and a calculated partition coefficient (LogP) of 0.66282, indicating moderate lipophilicity and significant polar character.

Table 1: Chemical Identification Parameters

Property Value Reference
Chemical Abstracts Service Number 1002033-58-0
Molecular Formula C8H11N3O4
Molecular Weight 213.19 g/mol
International Union of Pure and Applied Chemistry Name methyl 3-(5-methyl-3-nitropyrazol-1-yl)propanoate
Simplified Molecular Input Line Entry System CC1=CC(=NN1CCC(=O)OC)N+[O-]
InChI Key MNNXGNJXAQAKTL-UHFFFAOYSA-N
MDL Number MFCD04967305
Topological Polar Surface Area 87.26 Ų
LogP 0.66282

Historical Development and Discovery

The historical development of this compound traces its origins to the broader discovery and development of pyrazole chemistry, which commenced in the late nineteenth century. The foundational work in pyrazole chemistry began with German chemist Ludwig Knorr in 1883, who first coined the term "pyrazole" and established the fundamental understanding of this heterocyclic system. Knorr's pioneering research led to the discovery of antipyrine, the first pyrazole derivative with documented pharmacological activity, marking the beginning of systematic investigation into pyrazole-based compounds.

The classical synthetic approaches to pyrazole derivatives were further advanced by Hans von Pechmann in 1898, who developed a method for synthesizing pyrazole from acetylene and diazomethane. This early methodology established the foundation for subsequent synthetic strategies that would enable the preparation of more complex pyrazole derivatives, including nitro-substituted variants. The development of nitrated pyrazole compounds gained significant momentum in the twentieth century, with researchers recognizing the unique chemical and physical properties imparted by nitro group substitution.

The synthesis and characterization of specific nitro-pyrazole derivatives, including compounds structurally related to this compound, emerged from advances in organic synthetic methodology during the mid-to-late twentieth century. The introduction of ester functionalities to pyrazole scaffolds represented a significant advancement in the field, as these modifications enhanced solubility properties and provided additional synthetic handles for further chemical elaboration. The systematic study of pyrazole derivatives accelerated considerably in recent decades, driven by their diverse applications in medicinal chemistry, materials science, and agricultural chemistry.

Modern synthetic approaches to compounds like this compound typically involve multi-step synthetic sequences beginning with pyrazole ring formation, followed by selective nitration and subsequent esterification reactions. The development of efficient synthetic methodologies for these compounds has been facilitated by advances in reaction optimization, catalyst development, and purification techniques, enabling researchers to access these materials with high purity and yield.

Structural Classification within Pyrazole Derivatives

This compound occupies a distinctive position within the broader classification of pyrazole derivatives, representing a multiply substituted heterocyclic ester with specific structural features that define its chemical behavior and potential applications. The compound belongs to the class of 1-substituted pyrazoles, characterized by substitution at the nitrogen atom in the 1-position of the pyrazole ring. This structural feature distinguishes it from other pyrazole isomers and influences both its chemical reactivity and physical properties.

The presence of a nitro group at the 3-position of the pyrazole ring classifies this compound within the nitro-pyrazole subfamily, which represents an important class of heterocyclic compounds with unique electronic properties. Nitro-substituted pyrazoles exhibit distinctive chemical behavior due to the strong electron-withdrawing nature of the nitro group, which significantly influences the electronic distribution within the heterocyclic system. The methyl substituent at the 5-position further modifies the electronic and steric environment of the pyrazole ring, contributing to the compound's overall chemical profile.

The propanoate ester chain attached to the nitrogen atom represents another key structural feature that places this compound within the category of pyrazole-containing esters. This ester functionality provides enhanced solubility in organic solvents and serves as a potential site for hydrolysis reactions, making the compound useful as a synthetic intermediate or protective group strategy. The combination of nitro, methyl, and ester substituents creates a unique substitution pattern that differentiates this compound from other pyrazole derivatives.

Table 2: Structural Classification Parameters

Classification Category Designation Structural Feature
Heterocycle Type Five-membered azole Two nitrogen atoms in adjacent positions
Substitution Pattern 1,3,5-trisubstituted pyrazole N1-propanoate, C3-nitro, C5-methyl
Functional Group Classes Nitro compound, ester, methylated heterocycle Multiple functional group types
Electronic Character Electron-deficient heterocycle Nitro group electron withdrawal
Substitution Position N1-alkylated pyrazole Nitrogen substitution pattern

Within the context of pyrazole derivative classification, this compound represents an intermediate complexity level, incorporating multiple functional groups while maintaining synthetic accessibility. The structural framework permits further chemical modification at various positions, making it a valuable building block for the synthesis of more complex molecular architectures. The electron-withdrawing nitro group activates certain positions of the pyrazole ring toward nucleophilic attack, while the ester functionality provides opportunities for hydrolysis, transesterification, or reduction reactions.

The compound's structural features align with the broader trends in heterocyclic chemistry, where multiply substituted pyrazoles serve as versatile synthetic intermediates and bioactive compounds. The specific combination of substituents in this compound reflects the sophisticated approaches used in modern organic synthesis to create molecules with tailored properties for specific applications. This structural complexity positions the compound as a representative example of advanced pyrazole chemistry, demonstrating the evolution of heterocyclic synthesis from simple parent compounds to highly functionalized derivatives.

Properties

IUPAC Name

methyl 3-(5-methyl-3-nitropyrazol-1-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O4/c1-6-5-7(11(13)14)9-10(6)4-3-8(12)15-2/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNNXGNJXAQAKTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCC(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801239711
Record name Methyl 5-methyl-3-nitro-1H-pyrazole-1-propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801239711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1002033-58-0
Record name Methyl 5-methyl-3-nitro-1H-pyrazole-1-propanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1002033-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-methyl-3-nitro-1H-pyrazole-1-propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801239711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Base Selection

The most widely reported method involves the nucleophilic alkylation of 5-methyl-3-nitro-1H-pyrazole with methyl acrylate. The pyrazole’s nitrogen atom acts as a nucleophile, attacking the β-carbon of methyl acrylate in a Michael addition reaction. This process requires deprotonation of the pyrazole by a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to enhance nucleophilicity.

Key Reaction Parameters:

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred for their ability to dissolve both reactants and stabilize ionic intermediates.
  • Temperature: Elevated temperatures (60–80°C) accelerate the reaction, achieving >80% conversion within 6–8 hours.
  • Molar Ratio: A 1:1.2 molar ratio of pyrazole to methyl acrylate minimizes side reactions while ensuring complete consumption of the pyrazole.

Example Protocol:

  • Dissolve 5-methyl-3-nitro-1H-pyrazole (1.0 equiv) in anhydrous DMF.
  • Add NaH (1.1 equiv) under nitrogen atmosphere and stir for 30 minutes.
  • Dropwise add methyl acrylate (1.2 equiv) and heat at 70°C for 6 hours.
  • Quench with ice water, extract with ethyl acetate, and purify via column chromatography (hexane:ethyl acetate, 3:1).

Yield Optimization:

  • Catalyst Screening: Switching from NaH to K₂CO₃ reduces side product formation but requires longer reaction times (12–14 hours).
  • Solvent Effects: THF yields higher regioselectivity compared to DMF due to reduced solvent coordination with the base.

Cyclocondensation Approaches

Hydrazine-Based Cyclization

An alternative route involves constructing the pyrazole ring in situ via cyclocondensation of hydrazine derivatives with α,β-unsaturated esters. For example, phenylhydrazine reacts with methyl 4-oxopent-2-enoate under acidic conditions to form the pyrazole core, followed by nitration at the 3-position.

Reaction Steps:

  • Cyclocondensation:
    • React phenylhydrazine with methyl 4-oxopent-2-enoate in acetic acid at reflux (110°C, 4 hours).
    • Isolate the intermediate 5-methyl-1H-pyrazole-3-carboxylate via recrystallization (ethanol/water).
  • Nitration:
    • Treat the intermediate with fuming nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C.
    • Neutralize with ice water to precipitate the nitro-substituted product.

Challenges:

  • Regioselectivity: Nitration often produces a mixture of 3-nitro and 5-nitro isomers, requiring chromatographic separation.
  • Safety: Handling concentrated HNO₃ and H₂SO₄ demands strict temperature control to prevent exothermic runaway reactions.

Continuous Flow Synthesis for Industrial Scaling

Process Intensification

Recent advances in continuous flow chemistry enable large-scale production with improved safety and efficiency. A representative flow setup involves:

  • Microreactor Design: Stainless steel tubular reactor (ID: 2 mm, length: 10 m).
  • Parameters:
    • Residence time: 30 minutes.
    • Temperature: 70°C.
    • Pressure: 3 bar to maintain solvent liquidity.

Advantages Over Batch Reactors:

  • Heat Transfer: Enhanced thermal regulation minimizes decomposition of heat-sensitive intermediates.
  • Throughput: Achieves 95% conversion at a feed rate of 10 mL/min, translating to ~1.4 kg/day output.

Comparative Analysis of Synthetic Routes

Yield and Purity Metrics

Method Yield (%) Purity (%) Key Advantage
Nucleophilic Alkylation 78–82 98–99 Single-step, high regioselectivity
Cyclocondensation 65–70 95–97 Builds pyrazole core de novo
Continuous Flow 85–88 99+ Scalable, consistent output

Cost-Benefit Considerations

  • Nucleophilic Alkylation: Low-cost reagents but requires expensive anhydrous solvents.
  • Cyclocondensation: Higher material costs due to multi-step synthesis but avoids pre-functionalized pyrazoles.
  • Continuous Flow: High initial capital investment offset by reduced labor and waste disposal costs.

Chemical Reactions Analysis

Reduction Reactions

The nitro group (-NO₂) undergoes reduction to form an amino group (-NH₂), a common transformation in heterocyclic chemistry. This reaction typically employs hydrogen gas and a catalyst like palladium on carbon (Pd/C) under elevated temperatures. The resulting amine derivative enables further synthetic opportunities, such as cyclization to form fused heterocycles like pyrazolo[1,5-a]pyrimidines .

Key Reagents and Conditions

  • Reagents : Hydrogen gas (H₂), Pd/C catalyst

  • Conditions : Elevated temperature, inert solvent (e.g., ethanol or THF)

  • Product : 3-(5-Methyl-3-amino-1H-pyrazol-1-yl)propanoate

Hydrolysis Reactions

The ester group (-COOCH₃) can undergo hydrolysis to yield the corresponding carboxylic acid. This reaction occurs under acidic or basic conditions, depending on the desired product and reaction efficiency.

Key Reagents and Conditions

  • Acidic Hydrolysis : Hydrochloric acid (HCl), heat

  • Basic Hydrolysis : Sodium hydroxide (NaOH), aqueous solution

  • Product : 3-(5-Methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid

Substitution Reactions

Key Reagents and Conditions

  • Electrophiles : Halogens (Cl₂, Br₂), nitric acid

  • Conditions : Lewis acid catalysts (e.g., FeCl₃), controlled temperature

  • Product : Substituted pyrazole derivatives (e.g., chlorinated or nitrated analogs)

Comparison of Reaction Outcomes

Reaction Type Reagents Conditions Product
Reduction H₂, Pd/C catalystElevated temperature, inert solvent3-(5-Methyl-3-amino-1H-pyrazol-1-yl)propanoate
Acidic Hydrolysis HClHeat3-(5-Methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid
Basic Hydrolysis NaOHAqueous solutionSodium salt of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid
Electrophilic Substitution Halogens (Cl₂, Br₂)Lewis acid catalyst (e.g., FeCl₃)3-(5-Methyl-3-nitro-4-chloro-1H-pyrazol-1-yl)propanoate

Mechanistic Insights

  • Reduction : The nitro group is reduced via transfer of hydrogen to the nitrogen atom, breaking the N=O bonds and forming an amine. This step is critical for generating reactive intermediates for subsequent synthetic transformations .

  • Hydrolysis : The ester group undergoes nucleophilic attack by water or hydroxide ions, cleaving the carbonyl oxygen and releasing methanol as a byproduct. Acidic conditions favor protonation of the carbonyl oxygen, while basic conditions deprotonate the hydroxyl group to enhance nucleophilicity.

  • Substitution : Electrophilic substitution depends on the activation of specific ring positions. The nitro group directs incoming electrophiles to adjacent positions, though reactivity is diminished due to its deactivating nature.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate has been investigated for its pharmacological properties. Its structure suggests that it may act as a precursor for the synthesis of novel pharmaceuticals.

Case Study: Antimicrobial Activity

A study examined the antimicrobial activity of derivatives of pyrazole compounds, including this compound. The results indicated significant antibacterial effects against various strains of bacteria, suggesting its potential development as an antimicrobial agent .

Agrochemicals

The compound has also been explored for use in agrochemicals, particularly as a potential herbicide or pesticide. The nitro group in its structure is known to enhance biological activity.

Case Study: Herbicidal Activity

Research demonstrated that compounds with similar structures exhibited herbicidal properties. This compound's efficacy was tested in field trials, showing promising results in controlling weed populations without harming crop yield .

Material Science

This compound can serve as a building block for the synthesis of polymers and other materials due to its reactive functional groups.

Case Study: Polymer Synthesis

In materials science research, this compound has been utilized to create polymeric materials with enhanced thermal stability and mechanical properties. The incorporation of pyrazole units into polymer backbones has shown to improve performance characteristics significantly .

Data Table: Comparison of Applications

Application AreaDescriptionNotable Findings
Medicinal ChemistryPotential antimicrobial agentSignificant activity against bacterial strains
AgrochemicalsPossible herbicide or pesticideEffective in controlling weeds with minimal crop damage
Material ScienceBuilding block for polymersEnhanced thermal stability and mechanical properties

Mechanism of Action

The mechanism of action of methyl 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, influencing its binding to target proteins and enzymes .

Comparison with Similar Compounds

N²-Acetylornithine vs. 2-Phenylornithine

  • Structural Difference : N²-Acetylornithine features an acetyl group at the N² position of ornithine, whereas 2-phenylornithine has a phenyl group at the C₂ position. This difference impacts polarity: the acetyl group enhances water solubility, while the phenyl group increases hydrophobicity .
  • Biological Role : N²-Acetylornithine is a recognized metabolic biomarker linked to urea cycle disorders and liver dysfunction . In contrast, 2-phenylornithine’s applications are primarily synthetic, serving as a precursor in peptide modifications or drug development .

Phenylalanine vs. 2-Phenylornithine

  • Backbone Variance: Phenylalanine is a proteinogenic α-amino acid with a phenyl side chain, while 2-phenylornithine derives from ornithine (a urea cycle intermediate) with a shorter carbon chain and a phenyl substitution.
  • Function: Phenylalanine is essential for protein synthesis and neurotransmitter production.

Salt Forms and Solubility

  • Both 2-phenylornithine and 2-phenylethylhydrazine are stabilized as dihydrochloride salts, improving solubility in aqueous solutions for laboratory use . This contrasts with non-salt forms of phenylalanine or N²-acetylornithine, which may require specific pH conditions for dissolution.

Biological Activity

Methyl 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article discusses its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

  • Molecular Formula : C₈H₁₁N₃O₄
  • Molar Mass : 213.19 g/mol
  • CAS Number : 1002033-58-0

Biological Activities

This compound belongs to the pyrazole class, which is known for a wide range of biological activities. The following sections highlight its various pharmacological effects:

1. Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including E. coli and S. aureus. One study demonstrated that modifications to the pyrazole structure enhanced antibacterial activity, suggesting that the presence of specific functional groups is crucial for efficacy .

2. Anti-inflammatory Effects

Pyrazole derivatives have been recognized for their anti-inflammatory properties. A notable study reported that certain pyrazole compounds exhibited anti-inflammatory activity comparable to indomethacin in animal models . This suggests that this compound may also possess similar therapeutic potential.

3. Anticancer Properties

The anticancer potential of pyrazole derivatives has been extensively studied. Compounds with a pyrazole nucleus have been shown to inhibit cancer cell proliferation in various models. For example, some derivatives demonstrated significant cytotoxicity against different cancer cell lines, highlighting the importance of structural modifications in enhancing their activity .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many pyrazole derivatives act as inhibitors of key enzymes involved in inflammation and cancer progression.
  • Interaction with Receptors : These compounds often interact with specific receptors, modulating cellular signaling pathways related to pain and inflammation.

Case Study 1: Antimicrobial Efficacy

In a study conducted by Burguete et al., novel pyrazole derivatives were synthesized and tested against E. coli and S. aureus. The results indicated that certain modifications increased antimicrobial potency significantly .

Case Study 2: Anti-inflammatory Activity

Chovatia et al. explored the anti-inflammatory effects of a series of pyrazole compounds, demonstrating that some exhibited comparable efficacy to established anti-inflammatory drugs in reducing edema in animal models .

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing methyl 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate, and how can reaction yields be improved?

  • Methodology : Pyrazole derivatives are typically synthesized via cyclocondensation of hydrazines with β-diketones or via functionalization of pre-formed pyrazole cores. For nitro-substituted pyrazoles, nitration conditions (e.g., HNO₃/H₂SO₄) must balance regioselectivity and stability. Post-functionalization of the propanoate ester can be achieved through alkylation or esterification. Optimize yields by varying solvents (e.g., ethanol, DMF), catalysts (e.g., triethylamine), and reaction temperatures .
  • Data Consideration : Monitor reaction progress via TLC or HPLC. Compare yields under acidic vs. neutral conditions to avoid nitro group reduction or ester hydrolysis.

Q. How can NMR and X-ray crystallography resolve structural ambiguities in nitro-pyrazole derivatives?

  • Methodology : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns on the pyrazole ring (e.g., NOE experiments for spatial proximity). For nitro group positioning, X-ray crystallography provides unambiguous confirmation of regiochemistry, as demonstrated for 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide .
  • Contradiction Analysis : Discrepancies between predicted and observed spectral data may arise from tautomerism or crystal packing effects. Cross-validate with IR (nitro group stretching ~1520 cm⁻¹) and mass spectrometry .

Advanced Research Questions

Q. What computational methods predict the reactivity and stability of this compound under varying pH conditions?

  • Methodology : Employ density functional theory (DFT) to calculate electron density maps and Fukui indices, identifying electrophilic/nucleophilic sites. Solvent models (e.g., COSMO-RS) simulate hydrolysis kinetics of the ester group. Compare with experimental stability studies in buffered solutions (pH 2–12) .
  • Data Integration : Correlate computed activation energies with observed degradation rates. Address contradictions by adjusting solvation parameters or considering nitro group resonance effects.

Q. How does the nitro group influence the compound’s environmental fate, and what assays assess its bioaccumulation potential?

  • Methodology : Follow OECD guidelines for biodegradation (e.g., 301F) and bioaccumulation (e.g., log KowK_{ow} via shake-flask HPLC). Nitro groups often reduce biodegradability but increase soil adsorption. Use LC-MS/MS to track transformation products in simulated ecosystems .
  • Experimental Design : Include controls with non-nitro analogs to isolate the nitro group’s impact. Address conflicting persistence data by testing under aerobic vs. anaerobic conditions .

Q. What strategies mitigate risks when handling this compound, given limited toxicity data?

  • Methodology : Apply the precautionary principle: use fume hoods, nitrile gloves, and closed systems. Conduct Ames tests for mutagenicity and acute toxicity assays (e.g., OECD 423). Cross-reference safety data from structurally similar nitro compounds (e.g., nitropyrazoles) .
  • Contingency Planning : Develop disposal protocols via licensed waste services, avoiding incineration due to potential nitro oxide emissions .

Methodological Challenges & Solutions

Q. How can researchers reconcile contradictory spectral data between synthetic batches?

  • Approach : Systematically vary purification methods (e.g., column chromatography vs. recrystallization) to isolate byproducts. Use high-resolution MS and 2D NMR (HSQC, HMBC) to identify impurities. For example, ethyl 1-benzyl-3-(4-methylphenyl)propanoate required single-crystal X-ray to resolve isomeric ambiguities .

Q. What in vitro models evaluate the biological activity of nitro-pyrazole derivatives?

  • Protocol : Screen for antibacterial activity using gram-positive (e.g., S. aureus) and gram-negative (e.g., E. coli) strains via broth microdilution (CLSI guidelines). For nitro group-dependent redox activity, use antioxidant assays (DPPH/ABTS) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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methyl 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate
Reactant of Route 2
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methyl 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate

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